molecular formula C19H15FN2O B2462858 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone CAS No. 1251684-08-8

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone

Cat. No. B2462858
CAS RN: 1251684-08-8
M. Wt: 306.34
InChI Key: MYHYDFXCGMYQHL-UHFFFAOYSA-N
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Description

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized and studied extensively in recent years, and its mechanism of action and physiological effects have been investigated. In

Scientific Research Applications

Anti-HIV-2 Activity

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(indolin-1-yl)methanone and its derivatives have been explored for their potential in inhibiting HIV-2 strains. Notably, some β-carboline derivatives of this compound have shown selective inhibition against HIV-2, with effective concentrations comparable to certain nucleoside reverse transcriptase inhibitors. These findings suggest a potential application in HIV-2 treatment (Ashok et al., 2015).

Synthesis and Structural Analysis

The compound has been utilized in the synthesis of various chemical structures, including the pyrrolo[1,2-b]cinnolin-10-one ring system. This demonstrates its utility in the field of organic chemistry for the development of new compounds with potential pharmacological applications (Kimbaris & Varvounis, 2000).

Inhibitor of Fructose-1,6-bisphosphatase

This compound has been part of a study to identify inhibitors of fructose-1,6-bisphosphatase (FBPase), which is a key enzyme in the gluconeogenesis pathway. Such inhibitors have potential therapeutic applications in the treatment of type 2 diabetes and obesity (Rudnitskaya et al., 2009).

Antitumor Activity

Derivatives of this compound have been synthesized and evaluated for antitumor activity. Certain compounds showed significant inhibition on the proliferation of various cancer cell lines, indicating potential applications in cancer therapy (Tang & Fu, 2018).

Antimicrobial and Anticancer Agents

Some derivatives of (4-fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone have shown promising results as antimicrobial and anticancer agents. These compounds have exhibited cytotoxicity against certain cancer cell lines and moderate antibacterial activity, highlighting their potential in medicinal chemistry (Naik et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is the N-methyl-D-aspartic acid receptors 2B (NMDA-GluN2B) . These receptors play a crucial role in synaptic plasticity and memory function.

Mode of Action

The compound exhibits binding affinity to NMDA-GluN2B receptors . This interaction can modulate the activity of these receptors, leading to changes in neuronal signaling.

Biochemical Pathways

The compound’s action on NMDA-GluN2B receptors affects various biochemical pathways. For instance, it has been shown to protect against H2O2-induced death of RAW 264.7 cells . This suggests that it may influence oxidative stress pathways. Additionally, it can lower the secretion of inflammatory cytokines, including TNF-α, IL-6, and NO, by BV-2 cells , indicating its role in modulating inflammatory responses.

Pharmacokinetics

Its effectiveness in reducing the cerebral infarction rate and improving neurological deficit scores in a middle cerebral artery occlusion (mcao) rat model suggests that it has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound’s action results in significant neuroprotective effects. It has been found to elevate the cell survival rate in oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal damage . Moreover, it can dramatically reduce the cerebral infarction rate and improve neurological deficit scores in an MCAO rat model .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of oxidative stressors like H2O2 can enhance its protective effects . .

properties

IUPAC Name

2,3-dihydroindol-1-yl-[4-(4-fluorophenyl)-1H-pyrrol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O/c20-16-7-5-13(6-8-16)15-11-17(21-12-15)19(23)22-10-9-14-3-1-2-4-18(14)22/h1-8,11-12,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHYDFXCGMYQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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